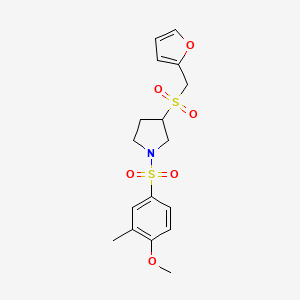
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine, also known as FMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Furan and pyrrolidine derivatives have been a focus of synthetic chemistry due to their presence in natural products, pharmaceutical agents, and materials. For example, methods for preparing substituted furans and pyrroles from furfural derivatives involve addition reactions followed by novel oxidative rearrangements, providing a route to heterocycles with only one regioisomer in each case (Kelly, Kerrigan, & Walsh, 2008). Additionally, metal-free synthesis techniques have been developed for polysubstituted pyrrole derivatives, highlighting the efficiency and environmental benefits of using water as a solvent and surfactants to facilitate the reaction (Kumar, Rāmānand, & Tadigoppula, 2017).
Potential Applications
The research into furan and pyrrolidine derivatives has led to potential applications in various fields, including materials science and medicinal chemistry. For instance, novel pyrrolidin-2-ones, which are cyclic analogues of GABA, have been synthesized, indicating the potential for neurological or therapeutic applications (Ebrik et al., 1998). Moreover, the development of sulfonyl-substituted pyrrole chromophores for second-order nonlinear optics suggests their utility in advanced optical materials, showcasing their promising electronic and photophysical properties (Chou & Yeh, 2001).
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c1-13-10-15(5-6-17(13)23-2)26(21,22)18-8-7-16(11-18)25(19,20)12-14-4-3-9-24-14/h3-6,9-10,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXERGKAGHETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

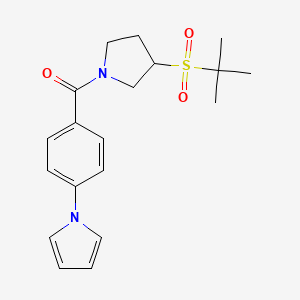
![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)

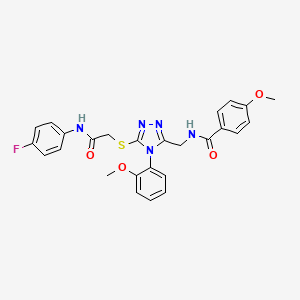
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
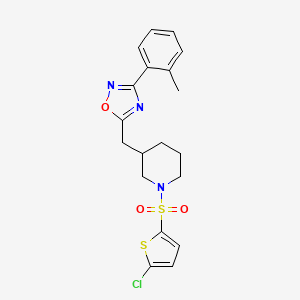
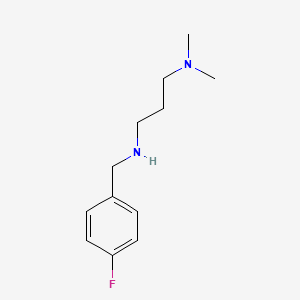
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)
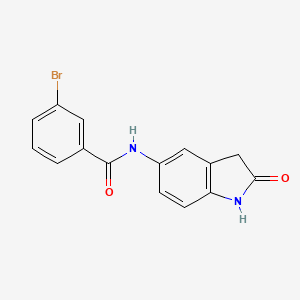

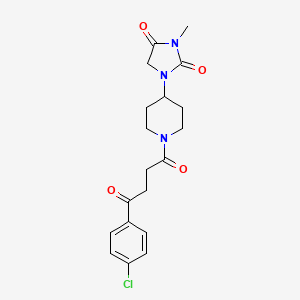
![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
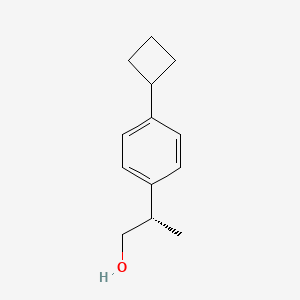
![4-butyl-N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2740585.png)